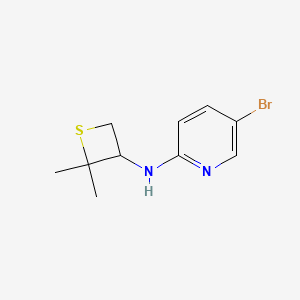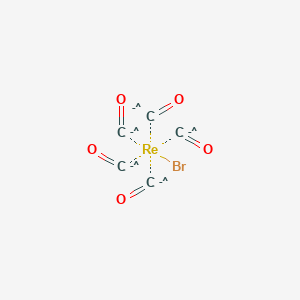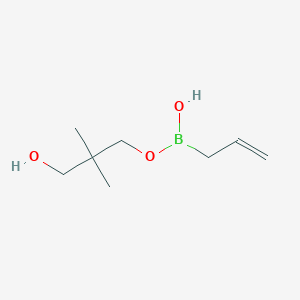
Allylboronicacidneopentylglycolester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allylboronic acid neopentyl glycol ester: is a versatile organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allylboronic acid neopentyl glycol ester can be synthesized by reacting allylboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate ester formation. The process can be summarized as follows:
Reactants: Allylboronic acid and neopentyl glycol.
Dehydrating Agent: Commonly used agents include molecular sieves or anhydrous conditions.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods: Industrial production of allylboronic acid neopentyl glycol ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of allylboronic acid and neopentyl glycol.
Continuous Flow Reactors: These reactors allow for efficient mixing and reaction control, leading to higher yields and purity.
Purification: The final product is purified using techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Allylboronic acid neopentyl glycol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: Alcohols, aldehydes, or carboxylic acids.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted boronic esters.
Aplicaciones Científicas De Investigación
Chemistry: Allylboronic acid neopentyl glycol ester is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to synthesize boron-containing molecules that can act as enzyme inhibitors or molecular probes. Its stability and reactivity make it suitable for developing new pharmaceuticals .
Industry: In the industrial sector, allylboronic acid neopentyl glycol ester is used in the production of polymers and advanced materials. Its ability to form stable boron-carbon bonds makes it valuable in creating materials with unique properties .
Mecanismo De Acción
The mechanism of action of allylboronic acid neopentyl glycol ester involves its ability to form stable boron-carbon bonds. This compound can react with electrophilic functional groups, such as carbonyl compounds, through nucleophilic addition. The boron atom in the ester acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds .
Molecular Targets and Pathways:
Carbonyl Compounds: The ester reacts with carbonyl compounds (e.g., aldehydes and ketones) to form boronate esters.
Cross-Coupling Reactions: In Suzuki-Miyaura cross-coupling, the ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Pinacolborane: Another boronic ester used in organic synthesis, known for its stability and reactivity.
Catecholborane: A boronic ester with similar applications but different reactivity and stability profiles.
Allylboronic acid pinacol ester: Similar to allylboronic acid neopentyl glycol ester but with pinacol as the diol component.
Uniqueness: Allylboronic acid neopentyl glycol ester stands out due to its unique combination of stability and reactivity. Its neopentyl glycol ester moiety provides enhanced stability compared to other boronic esters, making it a preferred choice in many synthetic applications .
Propiedades
Fórmula molecular |
C8H17BO3 |
|---|---|
Peso molecular |
172.03 g/mol |
Nombre IUPAC |
(3-hydroxy-2,2-dimethylpropoxy)-prop-2-enylborinic acid |
InChI |
InChI=1S/C8H17BO3/c1-4-5-9(11)12-7-8(2,3)6-10/h4,10-11H,1,5-7H2,2-3H3 |
Clave InChI |
KLMHTXFBDVMQHE-UHFFFAOYSA-N |
SMILES canónico |
B(CC=C)(O)OCC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


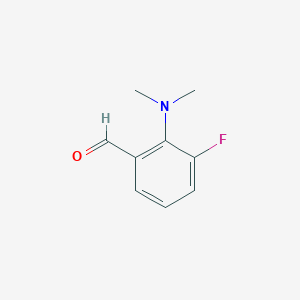
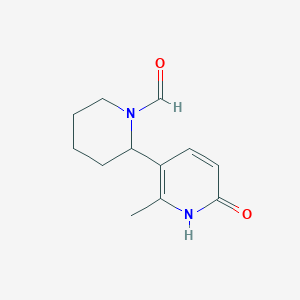
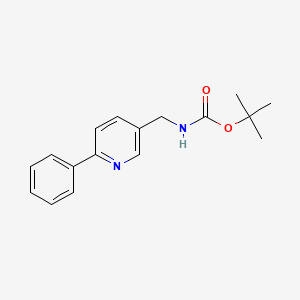
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)

![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
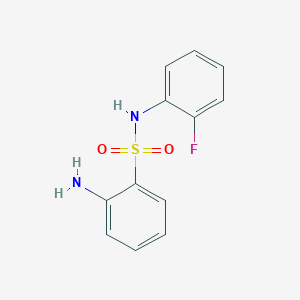
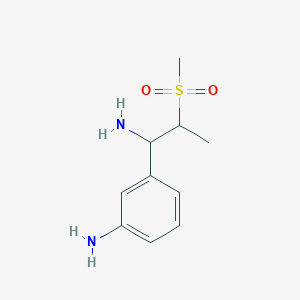
![(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide](/img/structure/B13003956.png)
![tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13003967.png)

